molecular formula C11H15NO3 B3239972 (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate CAS No. 1424857-86-2

(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

Cat. No.: B3239972
CAS No.: 1424857-86-2
M. Wt: 209.24 g/mol
InChI Key: SYDOGEPBEUOWRW-UHFFFAOYSA-N
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Description

(6-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is a high-purity chemical intermediate designed for research and development applications. This compound, with the molecular formula C11H15NO3 , belongs to a class of pyridine derivatives that are highly valued in synthetic chemistry . This compound serves as a crucial synthetic building block, particularly in the pharmaceutical industry. Pyridine derivatives sharing structural similarities, such as the 3,5-dimethylpyridin-2-yl moiety, are frequently employed as key precursors in the synthesis of complex active pharmaceutical ingredients (APIs) . Its structured framework makes it a versatile starting material for constructing more complex molecules targeting various therapeutic areas. Beyond pharmaceutical synthesis, research into related compounds highlights their significance in materials science and catalysis. Recent scientific studies investigate the role of methoxy-dimethylpyridine structures in catalytic processes, such as the carbonylation of dimethyl ether to produce methyl acetate, a reaction important for alternative fuel and chemical synthesis . The methoxy and methyl acetate functional groups on the pyridine ring make this compound a valuable subject for exploring new catalytic pathways and developing advanced energy materials . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-8(2)11(14-4)12-10(7)6-15-9(3)13/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDOGEPBEUOWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1COC(=O)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211343
Record name 2-Pyridinemethanol, 6-methoxy-3,5-dimethyl-, 2-acetate
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Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424857-86-2
Record name 2-Pyridinemethanol, 6-methoxy-3,5-dimethyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424857-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 6-methoxy-3,5-dimethyl-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 6 Methoxy 3,5 Dimethylpyridin 2 Yl Methyl Acetate

Hydrolysis to Pyridylmethanol Derivatives

A fundamental transformation of (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate (B1210297) is its hydrolysis to the corresponding pyridylmethanol derivative, (6-methoxy-3,5-dimethylpyridin-2-yl)methanol. This reaction is a critical step in synthetic pathways that require the free hydroxyl group for subsequent modifications, such as chlorination.

The hydrolysis is typically achieved under basic conditions. For instance, in a multi-step synthesis of a 2-chloromethyl pyridine (B92270) precursor for omeprazole (B731), the acetoxymethyl group is hydrolyzed using a base like sodium hydroxide (B78521) (NaOH) to yield the alcohol. sphinxsai.comjustia.com This conversion is essential as the resulting hydroxymethyl group is a better leaving group after activation, for example, by conversion to a halide. sphinxsai.com

Table 1: Hydrolysis of Pyridine Acetate Derivatives

Reactant Reagents Product Reference
2-acetoxymethyl-3,5-dimethyl-4-nitropyridine Base (e.g., NaOH) 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine justia.com
(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate NaOH (6-methoxy-3,5-dimethylpyridin-2-yl)methanol sphinxsai.com

Derivatization to Sulfanyl (B85325) and Sulfinyl Pyridine Intermediates

The derivatization of this compound into sulfanyl (sulfide) and sulfinyl (sulfoxide) intermediates is central to the synthesis of the entire class of proton pump inhibitors, including omeprazole and esomeprazole (B1671258). sphinxsai.comresearchgate.netpharmaffiliates.combldpharm.com

The synthetic route generally involves a two-stage process:

Formation of the Sulfanyl Intermediate : The acetate is first converted into a more reactive species. Following hydrolysis to the alcohol, the hydroxyl group is typically substituted with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂), yielding 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. sphinxsai.com This chlorinated intermediate then undergoes a nucleophilic substitution reaction with a mercaptobenzimidazole derivative, such as 5-methoxy-1H-benzo[d]imidazole-2-thiol, to form the sulfanyl (sulfide) compound. sphinxsai.comresearchgate.net

Oxidation to the Sulfinyl Intermediate : The resulting sulfide (B99878) is subsequently oxidized to the corresponding sulfinyl derivative. This oxidation must be carefully controlled to prevent further oxidation to the inactive sulfone byproduct. sphinxsai.comresearchgate.net Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like ammonium (B1175870) molybdate. sphinxsai.com

Table 2: Synthesis of Sulfanyl and Sulfinyl Intermediates

Step Reactants Reagents Product Reference
Chlorination (6-methoxy-3,5-dimethylpyridin-2-yl)methanol Thionyl chloride (SOCl₂) 2-chloromethyl-4-methoxy-3,5-dimethylpyridine sphinxsai.com
Sulfide Formation 2-chloromethyl-4-methoxy-3,5-dimethylpyridine + 5-methoxy-1H-benzo[d]imidazole-2-thiol Sodium hydroxide in methanol 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole sphinxsai.comresearchgate.net
Sulfoxide (B87167) Formation 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole m-CPBA or H₂O₂/Ammonium molybdate Omeprazole (a sulfinyl derivative) sphinxsai.com

Investigations into Other Functional Group Modifications on the Pyridine Core

Beyond the transformations of the methyl acetate group, the pyridine core of this compound and its precursors can undergo various functional group modifications to generate diverse analogues. These modifications are crucial for tuning the electronic properties and pharmacological activity of the final molecules.

One significant modification involves the introduction and replacement of a nitro group at the 4-position of the pyridine ring. The synthesis can start from 4-nitro-2,3,5-trimethylpyridine-N-oxide, which is then converted to a 2-acetoxymethyl derivative. justia.com This nitro group can subsequently be displaced by a methoxy (B1213986) group using sodium methoxide, a key step in establishing the substitution pattern found in many PPIs. sphinxsai.com

Modern synthetic methods have also explored direct C-H functionalization of the pyridine ring, although not always starting from the acetate itself. These strategies allow for the introduction of sulfonyl groups at specific positions. For instance, an electrochemical method has been developed for the meta-C–H sulfonylation of pyridines through a dearomatization-rearomatization strategy. nih.gov Another approach uses triflic anhydride (B1165640) activation followed by a base-mediated addition of a sulfinate salt to achieve C4-selective sulfonylation. chemrxiv.org Such methods offer streamlined access to novel pyridine derivatives that would be difficult to prepare using classical approaches. chemrxiv.org

Mechanistic Studies of Key Conversion Reactions

The specific substitution pattern on the pyridine ring of this compound is not arbitrary; it is mechanistically vital for the biological activity of the resulting proton pump inhibitors. nih.gov The methoxy group at the 4-position and the two methyl groups at the 3- and 5-positions are all electron-donating groups.

These groups collectively increase the electron density of the pyridine ring, which in turn enhances the nucleophilicity of the pyridine nitrogen atom. nih.gov In the acidic environment of the stomach's parietal cells, the PPI molecule undergoes an acid-catalyzed rearrangement. The enhanced nucleophilicity of the pyridine nitrogen facilitates an intramolecular nucleophilic attack on the C2 position of the benzimidazole (B57391) ring. This key mechanistic step leads to the formation of the active species, a tetracyclic sulfenamide, which then covalently binds to and irreversibly inhibits the H⁺/K⁺-ATPase enzyme (the proton pump). nih.gov

The mechanism for direct C-H sulfonylation of pyridines involves a different pathway. The process often begins with the activation of the pyridine ring, for example with triflic anhydride, to make it more susceptible to nucleophilic attack. chemrxiv.org This is followed by the addition of a sulfinate salt, mediated by a base, and a final rearomatization step to yield the sulfonated pyridine product. chemrxiv.org This dearomatization-rearomatization strategy is a powerful tool for meta-selective functionalization. nih.gov

Role As a Synthetic Building Block in Complex Organic Synthesis

Precursor Chemistry for Architecturally Complex Heterocyclic Compounds

The primary role of (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate (B1210297) in the synthesis of complex heterocyclic compounds lies in its function as a precursor to a more reactive intermediate. The methyl acetate group can be readily hydrolyzed to the corresponding alcohol, (6-methoxy-3,5-dimethylpyridin-2-yl)methanol. This alcohol can then be converted into a derivative with a good leaving group, such as a chloride, to facilitate nucleophilic substitution reactions.

A significant application of this precursor chemistry is in the synthesis of proton pump inhibitors like Omeprazole (B731) and its S-enantiomer, Esomeprazole (B1671258). scispace.comchemicalbook.comresearchgate.netscientificupdate.com In these syntheses, the pyridine (B92270) moiety is coupled with a benzimidazole (B57391) derivative. The key pyridine intermediate is often 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. scispace.comchemicalbook.com The synthesis of this chloro-derivative can proceed from (6-methoxy-3,5-dimethylpyridin-2-yl)methanol, which is in turn accessible from the corresponding methyl acetate. google.com

The general transformation is outlined in the scheme below:

Reaction Scheme of (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine

Reaction Scheme 1: Conversion of this compound to a reactive intermediate for coupling reactions.

This reactive chloromethyl pyridine derivative then undergoes a nucleophilic substitution reaction with a substituted benzimidazolethiol to form the core structure of Omeprazole. chemicalbook.comgoogle.com The thioether linkage formed is subsequently oxidized to a sulfoxide (B87167) to yield the final active pharmaceutical ingredient. scispace.comresearchgate.net

The following table summarizes the key intermediates and their roles in the synthesis of Omeprazole:

IntermediateRole in Synthesis
This compoundStable precursor to the key alcohol intermediate.
(6-methoxy-3,5-dimethylpyridin-2-yl)methanolDirect precursor to the reactive chloro-derivative. sapphirebioscience.combiomall.in
2-chloromethyl-4-methoxy-3,5-dimethylpyridineElectrophilic partner in the key C-S bond forming reaction. chemicalbook.comgoogle.com
5-methoxy-2-mercaptobenzimidazole (B30804)Nucleophilic partner that couples with the pyridine derivative. chemicalbook.com

Strategies for Enantioselective Synthesis of Related Chiral Derivatives

While specific enantioselective syntheses starting directly from this compound are not extensively documented in the reviewed literature, the broader field of asymmetric synthesis of chiral pyridines offers valuable strategies that could be applied to generate chiral derivatives. Chiral pyridines are of immense interest as ligands in asymmetric catalysis and as components of pharmaceuticals. nih.gov

Several general approaches could be envisioned for the enantioselective synthesis of derivatives related to this compound:

Asymmetric C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation and functionalization offer a direct route to introduce chirality. nih.gov For instance, an enantioselective rhodium-catalyzed intramolecular C-H functionalization has been used to prepare multicyclic pyridines. nih.gov Such a strategy could potentially be adapted to functionalize one of the methyl groups on the pyridine ring of the target molecule in an enantioselective manner.

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the pyridine scaffold to direct a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary can be removed.

Catalytic Asymmetric Reactions: The development of chiral pyridine-oxazoline (Pyox) ligands has enabled a wide range of asymmetric catalytic reactions. rsc.org These ligands can be used in combination with various transition metals to catalyze reactions with high enantioselectivity. A hypothetical approach could involve a reaction where a prochiral substrate is added to the pyridine ring or one of its substituents under the control of a chiral catalyst.

The following table outlines some potential strategies for creating chiral centers in pyridine derivatives:

StrategyDescriptionPotential Application to Target Molecule
Asymmetric C-H FunctionalizationDirect, enantioselective introduction of a functional group at a C-H bond.Enantioselective functionalization of one of the methyl groups on the pyridine ring.
Chiral AuxiliariesA chiral molecule is temporarily attached to control the stereochemical outcome of a reaction.Attachment of a chiral auxiliary to a functional group on the pyridine to direct a subsequent reaction.
Chiral CatalysisA chiral catalyst is used to control the stereochemistry of a reaction.Enantioselective addition to the pyridine ring or a substituent, catalyzed by a chiral metal complex.

Application in Multistep Organic Synthesis

The most prominent application of this compound and its derivatives is in the multistep synthesis of the anti-ulcer drug Omeprazole. google.comgoogle.comgoogle.com The synthesis of Omeprazole is a well-established industrial process that involves the coupling of two key heterocyclic fragments: a substituted pyridine and a substituted benzimidazole.

Formation of the Pyridine Intermediate: The synthesis often starts from 3,5-lutidine, which undergoes a series of transformations including N-oxidation, nitration, and methoxylation to introduce the required substituents on the pyridine ring. google.comgoogle.com

Functionalization of the 2-Methyl Group: The 2-methyl group of the substituted pyridine is then functionalized to introduce a reactive handle for the subsequent coupling reaction. This typically involves conversion to a hydroxymethyl group, which can be protected as the methyl acetate, and then converted to a chloromethyl group just before the coupling step. google.comresearchgate.net

Coupling with the Benzimidazole Moiety: The resulting 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is then reacted with 5-methoxy-2-mercaptobenzimidazole in the presence of a base to form a thioether linkage. chemicalbook.com

Oxidation to the Sulfoxide: In the final step, the thioether is asymmetrically oxidized to the corresponding sulfoxide to yield Esomeprazole (the S-enantiomer of Omeprazole). scientificupdate.comrsc.org

The role of this compound in this process is as a stable, isolable intermediate that can be readily converted to the more reactive species needed for the crucial C-S bond formation.

The following table provides a simplified overview of a common synthetic route to Omeprazole:

StepReactantsKey TransformationProduct
13,5-LutidineN-oxidation, nitration, methoxylation2,3,5-trimethyl-4-methoxypyridine-N-oxide
22,3,5-trimethyl-4-methoxypyridine-N-oxideRearrangement and functionalization(6-methoxy-3,5-dimethylpyridin-2-yl)methanol
3(6-methoxy-3,5-dimethylpyridin-2-yl)methanolChlorination2-chloromethyl-4-methoxy-3,5-dimethylpyridine
42-chloromethyl-4-methoxy-3,5-dimethylpyridine, 5-methoxy-2-mercaptobenzimidazoleThioether formation5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
55-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazoleAsymmetric OxidationEsomeprazole

Advanced Analytical Methodologies for the Characterization and Quantification of 6 Methoxy 3,5 Dimethylpyridin 2 Yl Methyl Acetate in Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Products and Intermediates

Spectroscopic methods are indispensable for the unambiguous structural confirmation of newly synthesized molecules and the intermediates leading to them. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides complementary information to fully elucidate the molecular structure of (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate, both ¹H NMR and ¹³C NMR spectra would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) in a typical solvent like CDCl₃ would include a singlet for the single aromatic proton on the pyridine (B92270) ring, a singlet for the methoxy (B1213986) (-OCH₃) protons, two separate singlets for the two non-equivalent methyl groups on the ring, a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the ester and the pyridine ring, and a singlet for the acetyl (-COCH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom, including the carbons of the pyridine ring, the methoxy group, the two dimethyl groups, the methylene linker, and the ester carbonyl and methyl groups.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected. The calculated molecular weight of this compound (C₁₁H₁₅NO₃) is 209.24 g/mol , leading to an expected [M+H]⁺ ion at approximately m/z 210. This has been confirmed for the isomeric compound, 2-acetoxymethyl-4-methoxy-3,5-dimethyl pyridine, which also presents a precursor ion of [M+H]⁺ at m/z 210.3. jocpr.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands, most notably a strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester and ether linkages, C=C and C=N stretching vibrations associated with the pyridine ring, and C-H stretching vibrations for the aliphatic and aromatic components.

TechniquePredicted Observation for this compound
¹H NMR Signals for aromatic H, -OCH₃, two pyridinyl--CH₃, -CH₂-, and acetyl -CH₃ groups.
¹³C NMR Signals corresponding to 11 unique carbon environments.
Mass Spec (ESI-MS) Expected protonated molecular ion [M+H]⁺ at approx. m/z 210.
IR Spectroscopy Strong C=O stretch (~1740 cm⁻¹), C-O stretches, aromatic ring vibrations.

Chromatographic Methods for Purity Assessment in Research-Scale Synthesis

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby assessing the purity of the synthesized product. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

High-Performance Liquid Chromatography (HPLC) For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method uses a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.

A typical purity assessment method would involve a gradient or isocratic elution using a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.com To improve peak shape and resolution for the basic pyridine moiety, a buffer such as ammonium (B1175870) acetate or a small amount of acid like formic acid is often added to the mobile phase. jocpr.comhelixchrom.com Detection is commonly performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

ParameterTypical Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 5 mM Ammonium Acetate Buffer (pH 4.0); B: Acetonitrile jocpr.com
Elution Isocratic or Gradient
Flow Rate 0.7 - 1.0 mL/min jocpr.com
Detection UV at an appropriate wavelength (e.g., 280 nm)
Column Temp. Ambient or controlled (e.g., 30 °C)

Development and Validation of Quantitative Analytical Procedures (e.g., LC-ESI-MS/MS) for Research Samples

For the accurate quantification of this compound in research samples, especially at trace levels, a highly sensitive and selective method such as Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice. nih.gov A similar approach has been successfully developed and validated for a closely related genotoxic impurity, 2-acetoxymethyl-4-methoxy-3,5-dimethyl pyridine, in pharmaceutical ingredients. jocpr.comresearchgate.net

Method Development The development process begins with the optimization of both chromatographic separation and mass spectrometric detection.

Chromatography : The HPLC conditions are optimized to achieve a sharp, symmetrical peak for the analyte with a suitable retention time, ensuring it is well-separated from any matrix components. A Hypersil BDS column with a mobile phase of ammonium acetate and acetonitrile has proven effective for a similar compound. jocpr.com

Mass Spectrometry : The MS parameters are tuned to maximize the signal for the analyte. Using an electrospray ionization (ESI) source in positive ion mode is common for pyridine compounds. nih.gov The instrument is optimized for key parameters like ion spray voltage and source gas flows. jocpr.com For tandem MS, a precursor ion (the protonated molecule, [M+H]⁺ at m/z ~210) is selected and fragmented. The resulting product ions are monitored in Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and reduces background noise. ekb.eg

Method Validation Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. researchgate.netresearchgate.net

Specificity : The ability to detect the analyte unequivocally in the presence of other components.

Linearity : The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. A correlation coefficient (R²) of >0.99 is typically required. For a similar impurity, linearity was established in the range of 0.3–7.5 ng/mL. researchgate.net

Accuracy : The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For a related impurity, an LOQ of 0.3 ppm was achieved. jocpr.comresearchgate.net

Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) Typically 80-120%
Precision (% RSD) Typically ≤ 15%
LOQ Signal-to-Noise ratio ≥ 10; acceptable accuracy & precision.
Robustness No significant impact on results from minor parameter changes.

Theoretical and Computational Investigations of Pyridine Acetates and Their Derivatives, Including 6 Methoxy 3,5 Dimethylpyridin 2 Yl Methyl Acetate

Electronic Structure and Molecular Conformation Analysis

The electronic structure and molecular conformation of pyridine (B92270) derivatives are fundamental to understanding their reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

The pyridine ring is an aromatic heterocycle where the nitrogen atom is sp2 hybridized, and its lone pair of electrons resides in an sp2 orbital in the plane of the ring. This localization of the lone pair makes pyridine a better base compared to pyrrole, where the lone pair is part of the aromatic sextet. The substituents on the pyridine ring, such as the methoxy (B1213986), methyl, and methyl acetate (B1210297) groups in (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate, significantly influence its electronic properties.

The methoxy group at the 6-position and the methyl groups at the 3- and 5-positions are electron-donating groups. They increase the electron density on the pyridine ring through resonance and inductive effects, respectively. This enhanced electron density can affect the molecule's nucleophilicity and its susceptibility to electrophilic attack. The methyl acetate group at the 2-position, being an ester, can act as an electron-withdrawing group, influencing the reactivity of the adjacent positions.

Computational studies on substituted pyridines have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors of their electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of Substituted Pyridines (Representative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.78-0.456.33
4-Methoxypyridine-6.23-0.216.02
3,5-Dimethylpyridine-6.54-0.386.16

Note: The data in this table is representative and based on DFT calculations for similar substituted pyridines. The exact values for this compound would require specific calculations.

Reaction Mechanism Predictions and Computational Modeling of Transformations

Computational chemistry plays a vital role in predicting and understanding the mechanisms of chemical reactions involving pyridine derivatives. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For this compound, several types of transformations can be computationally modeled. One important reaction is the hydrolysis of the acetate group, which can be catalyzed by acids or bases. Computational studies on the hydrolysis of similar esters have elucidated the stepwise mechanisms, including the formation of tetrahedral intermediates and the role of catalysts in lowering the activation energy.

Another area of interest is the modification of the pyridine ring itself. Due to the electron-donating nature of the methoxy and methyl substituents, electrophilic aromatic substitution would be directed to specific positions on the ring. However, the pyridine nitrogen can be protonated or coordinated to a Lewis acid, which deactivates the ring towards electrophilic attack. Conversely, the electron-rich nature of the ring makes it susceptible to oxidation at the nitrogen atom, forming a pyridine N-oxide. Computational models can predict the regioselectivity of these reactions by calculating the energies of the possible intermediates and transition states.

The presence of the methyl groups also opens up the possibility of reactions at these positions, such as free-radical halogenation. Computational modeling can help in understanding the stability of the resulting radicals and the selectivity of the reaction.

Quantum Chemical Calculations Related to Reactivity and Selectivity

Quantum chemical calculations provide a quantitative basis for understanding the reactivity and selectivity of molecules. For pyridine derivatives, these calculations can predict various reactivity descriptors.

Global Reactivity Descriptors: These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a general overview of a molecule's reactivity. They include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a molecule.

Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

Fukui Functions: Indicate the change in electron density at a particular site when an electron is added or removed. They are used to predict the sites for nucleophilic and electrophilic attack.

Mulliken Population Analysis: Provides information about the distribution of charge on each atom in the molecule, which can also be used to predict reactive sites.

For this compound, these calculations would likely show that the nitrogen atom is the most nucleophilic site, readily reacting with electrophiles. The calculations would also help in predicting the regioselectivity of reactions on the pyridine ring, taking into account the combined electronic effects of all the substituents.

Table 2: Calculated Mulliken Atomic Charges on the Pyridine Ring of a Substituted Pyridine (Illustrative Example)

AtomCharge (a.u.)
N1-0.58
C20.25
C3-0.15
C40.05
C5-0.14
C60.23

Note: This data is illustrative for a generic substituted pyridine and the actual charge distribution in this compound would depend on the specific substituents and their positions.

Future Directions and Emerging Research Avenues in Pyridine Chemistry Relevant to 6 Methoxy 3,5 Dimethylpyridin 2 Yl Methyl Acetate

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of highly substituted pyridines has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing compounds like (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate (B1210297) is increasingly tied to the principles of green and sustainable chemistry, which aim to minimize environmental impact while maximizing efficiency.

Key research avenues include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly reducing the number of synthetic steps, solvent usage, and purification needs. nih.govresearchgate.net Developing an MCR strategy for the core of (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate would represent a major advance in efficiency.

Eco-Friendly Catalysts and Solvents: Research is focused on replacing hazardous reagents and solvents with more benign alternatives. This includes the use of reusable, solid-acid catalysts like zeolites or fly ash, which can simplify product purification and reduce waste. bhu.ac.inresearchgate.net The use of environmentally friendly solvents, or even solvent-free reaction conditions, is another critical area of development. nih.govresearchgate.net For instance, iron-catalyzed cyclization reactions offer a greener alternative for creating substituted pyridines. rsc.org

Energy-Efficient Synthesis: Microwave-assisted and ultrasonic-assisted syntheses are gaining prominence as methods to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.govnih.gov Applying these techniques to the synthesis of pyridine (B92270) scaffolds can lead to higher yields and shorter reaction times. nih.gov

Use of Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials. For pyridine synthesis, this could involve using biomass-derived feedstocks like glycerol (B35011) to produce key intermediates, representing a shift away from petroleum-based precursors. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives
ApproachTraditional MethodsGreen Chemistry Alternatives
CatalystsStoichiometric, often hazardous reagents.Reusable solid catalysts (e.g., zeolites, fly ash), biocatalysts. bhu.ac.inresearchgate.net
SolventsVolatile organic compounds (VOCs).Water, supercritical CO2, ionic liquids, or solvent-free conditions. nih.govresearchgate.net
Energy InputProlonged conventional heating.Microwave irradiation, ultrasound. nih.gov
ProcessMulti-step synthesis with isolation of intermediates.One-pot, tandem, or multicomponent reactions. nih.govresearchgate.net

Integration with Automated and High-Throughput Synthetic Methodologies

The demand for rapid synthesis and screening of new chemical entities in drug discovery and materials science is driving the integration of automation and high-throughput techniques into synthetic chemistry. These methodologies offer the potential to accelerate the discovery of new derivatives of this compound and optimize reaction conditions with unprecedented speed.

Emerging trends in this area include:

Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability. beilstein-journals.orgvcu.edu For the production of pharmaceutical intermediates, converting multi-step batch processes into a single continuous flow process can dramatically reduce costs and increase yield. vcu.edu Microwave flow reactors combine the benefits of rapid heating with the scalability of flow processing. beilstein-journals.org

Automated Synthesis Platforms: Robotic systems can perform numerous reactions in parallel, enabling high-throughput experimentation (HTE) to quickly screen catalysts, reagents, and conditions. This accelerates the optimization of synthetic routes for complex molecules. nih.gov

Miniaturization and Nanoscale Synthesis: Technologies like acoustic dispensing allow for the synthesis of compound libraries on a nanomole scale. nih.govrsc.org This "on-the-fly" synthesis, combined with in-situ screening, reduces waste and allows for the rapid exploration of chemical diversity around a core scaffold like the pyridine ring. rsc.org This approach is a significant step towards more sustainable and efficient early-stage drug discovery. nih.gov

Table 2: Advantages of Automated and High-Throughput Synthesis
MethodologyKey AdvantagesRelevance to Pyridine Synthesis
Continuous Flow ChemistryEnhanced safety, scalability, precise control, higher yields. beilstein-journals.orgEfficient, large-scale production of pyridine intermediates like this compound. vcu.edu
High-Throughput Experimentation (HTE)Rapid optimization of reaction conditions, catalyst screening. nih.govAccelerates the development of novel and efficient synthetic routes for functionalized pyridines.
Nanoscale Synthesis & ScreeningMinimal waste, rapid library generation, reduced cost. rsc.orgEnables fast exploration of structure-activity relationships for new pyridine derivatives.

Exploration of Novel Chemical Transformations and Derivatizations

Beyond improving the synthesis of the existing structure, future research will focus on novel ways to modify and functionalize the pyridine ring of this compound, opening pathways to new analogues with potentially enhanced properties.

Promising areas of research are:

C-H Bond Functionalization: This powerful strategy involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. nih.gov For the pyridine core, transition-metal-catalyzed C-H functionalization allows for the selective introduction of alkyl, aryl, or other groups, offering a highly atom-economical way to create diverse derivatives. nih.gov

Reductive Functionalization: By partially reducing the aromatic pyridine ring, novel reactive intermediates like enamines or cyclic amines can be generated. acs.org Trapping these intermediates with various reagents allows for the construction of diverse and structurally novel N-heterocycles that would be difficult to access through other means. acs.org

Skeletal Editing and Ring Transformation: A truly cutting-edge area of research is the targeted replacement of atoms within the pyridine ring itself. Recent studies have demonstrated the ability to achieve a "nitrogen-to-carbon transmutation," effectively converting a pyridine ring into a highly functionalized benzene (B151609) ring. nih.govrsc.org This skeletal editing opens up unprecedented opportunities to transform the core structure of a molecule and access entirely new chemical space. rsc.org

Cascade Reactions: Designing multi-step cascade processes that create highly functionalized pyridines from simple starting materials in a single operation is a key goal. acs.org For example, a tandem sequence involving a Pummerer-type rearrangement followed by cyclization and aromatization can provide rapid access to complex pyridine structures. acs.org

These advanced derivatization strategies will allow chemists to fine-tune the electronic and steric properties of this compound, leading to the development of new compounds with tailored biological or material properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate?

  • Methodology : The compound can be synthesized via esterification of the corresponding alcohol, (6-methoxy-3,5-dimethylpyridin-2-yl)methanol, using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine). Purification typically involves silica gel column chromatography with gradients of ethyl acetate/hexane . Alternative routes may employ Pd-catalyzed coupling for pyridine ring functionalization, followed by acetylation .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetate group (δ ~2.0–2.1 ppm for methyl protons) and methoxy substituents (δ ~3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₅NO₃). Infrared (IR) spectroscopy identifies ester carbonyl stretching (~1740 cm⁻¹) .

Q. What chromatographic methods are recommended for purity assessment?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using a C18 column and mobile phases like acetonitrile/water (adjusted to pH 3–4 with trifluoroacetic acid). Retention times and peak areas are compared against certified reference standards (e.g., pharmacopeial guidelines for related pyridine derivatives) .

Advanced Research Questions

Q. How do hydrolytic conditions affect the stability of the acetate group in this compound?

  • Methodology : Accelerated stability studies at varying pH (1–10) and temperatures (25–60°C) using LC-MS to monitor degradation. The acetate group is prone to alkaline hydrolysis, forming (6-methoxy-3,5-dimethylpyridin-2-yl)methanol. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. What hydrogen-bonding patterns dominate the crystal structure of this compound, and how do they influence its physicochemical properties?

  • Methodology : Single-crystal X-ray diffraction (SXRD) analyzed via SHELX software . Graph set analysis (Etter’s rules) identifies motifs like R₂²(8) chains involving methoxy-oxygen and acetate carbonyl groups. These interactions dictate melting points and solubility .

Q. How can researchers differentiate this compound from its sulfinyl/sulfonyl analogs in complex mixtures (e.g., pharmaceutical intermediates)?

  • Methodology : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Key fragmentation patterns include loss of the acetate group (m/z -60) and pyridine ring-specific ions. Method validation follows ICH Q2(R1) guidelines .

Q. What computational approaches predict the reactivity of the pyridine ring in further functionalization?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. The 2-position methyl group exhibits steric hindrance, while the 6-methoxy group directs electrophilic substitution to the 4-position .

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(6-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.